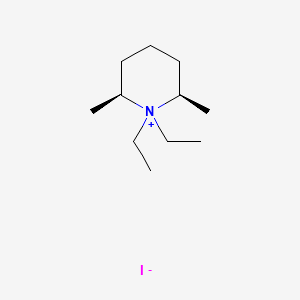
N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide: is a quaternary ammonium compound with the molecular formula C11H24IN and a molecular weight of 297.22 g/mol . This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide typically involves the quaternization of N,N-diethyl-2,6-dimethylpiperidine with an iodide source. The reaction is usually carried out under controlled conditions to ensure the formation of the desired cis-isomer .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides, hydroxides, or amines.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Biology and Medicine: In biological research, this compound is used to study ion transport mechanisms and membrane permeability.
Industry: In industrial applications, this compound is used in the synthesis of zeolites and other porous materials. It acts as a structure-directing agent, influencing the formation of specific pore structures.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide involves its interaction with molecular targets such as ion channels and transporters. The compound can modulate ion transport across membranes, affecting cellular processes and signaling pathways . Its quaternary ammonium structure allows it to interact with negatively charged sites on proteins and membranes, influencing their function .
Comparison with Similar Compounds
- N,N-Dimethyl-2,6-cis-dimethylpiperidinium Iodide
- N,N-Diethyl-2,6-trans-dimethylpiperidinium Iodide
- N,N-Diethyl-2,6-dimethylpiperidinium Bromide
Uniqueness: N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide is unique due to its specific cis-configuration, which imparts distinct chemical and physical properties. This configuration can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2S,6R)-1,1-diethyl-2,6-dimethylpiperidin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N.HI/c1-5-12(6-2)10(3)8-7-9-11(12)4;/h10-11H,5-9H2,1-4H3;1H/q+1;/p-1/t10-,11+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJXLSVOCWZWQJ-NJJJQDLFSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(C(CCCC1C)C)CC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1([C@@H](CCC[C@@H]1C)C)CC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














